N-benzyl-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide
Description
N-benzyl-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzyl group, a piperazine ring, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical and biological studies.
Properties
IUPAC Name |
N-benzyl-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-23-13-15-24(16-14-23)21(25)12-9-18-7-10-20(11-8-18)28(26,27)22-17-19-5-3-2-4-6-19/h2-8,10-11,22H,9,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLKRTILPQUWDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of 4-methylpiperazine, which can be synthesized by reacting piperazine with methyl iodide under basic conditions.
Attachment of the Benzyl Group: The next step involves the benzylation of the piperazine derivative. This can be achieved by reacting the piperazine with benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the benzylated piperazine derivative. This can be done by reacting the compound with benzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxopropyl moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Alcohol derivatives of the oxopropyl moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The piperazine ring can interact with various receptors, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethyl-N-[4-(4-methylpiperazino)benzyl]benzamide: This compound shares a similar piperazine and benzyl structure but differs in the presence of a benzamide moiety instead of a sulfonamide group.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound features a piperazine ring and benzyl group but is part of the chromen-2-one class.
Uniqueness
N-benzyl-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide is unique due to its combination of a sulfonamide group with a piperazine ring and benzyl moiety. This structure provides a versatile platform for various chemical modifications and biological interactions, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
